molecular formula C22H21N3O6S2 B2449005 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 941996-58-3

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2449005
CAS No.: 941996-58-3
M. Wt: 487.55
InChI Key: VNWOYEVEJYCPQJ-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is a complex organic compound that features a benzothiazole core, a furan ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole core, followed by the introduction of the dimethoxy groups. Subsequent steps involve the attachment of the furan ring and the sulfamoyl group under controlled conditions. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also critical aspects of industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring and the sulfamoyl group distinguishes it from other benzothiazole derivatives, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-25(13-15-5-4-10-31-15)33(27,28)16-8-6-14(7-9-16)21(26)24-22-23-17-11-18(29-2)19(30-3)12-20(17)32-22/h4-12H,13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWOYEVEJYCPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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